molecular formula C20H21NO5 B11225070 N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B11225070
M. Wt: 355.4 g/mol
InChI Key: XAHCFDMFXRABIR-UHFFFAOYSA-N
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Description

N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that belongs to the class of benzodioxepin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with appropriate carboxylic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), ethanol (EtOH)

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects . Molecular docking studies have shown that the compound can bind to active sites of enzymes like DNA gyrase and sterol-14-alpha-demethylase, which are involved in microbial growth and metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its specific combination of benzodioxepin and benzodioxine moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C20H21NO5/c1-13-9-17-19(24-6-2-5-23-17)11-15(13)12-21-20(22)14-3-4-16-18(10-14)26-8-7-25-16/h3-4,9-11H,2,5-8,12H2,1H3,(H,21,22)

InChI Key

XAHCFDMFXRABIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1CNC(=O)C3=CC4=C(C=C3)OCCO4)OCCCO2

Origin of Product

United States

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